(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
Overview
Description
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is a chemical compound that has been developed and studied for its potential use in scientific research applications. This compound is of interest to researchers due to its unique structure and potential for use in various fields of study.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it could potentially interfere with various biochemical processes, including signal transduction, enzyme catalysis, or ion channel regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets. Without specific information about this compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity .
Advantages and Limitations for Lab Experiments
One advantage of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate in lab experiments is its unique structure and potential for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results and draw conclusions.
Future Directions
There are several future directions for the study of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate. One area of interest is in the development of new treatments for neurodegenerative diseases. This compound may also have potential as a treatment for other diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other cellular pathways.
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate has potential applications in various fields of scientific research. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties and may have potential as a treatment for these diseases.
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-15-4-2-3-5-16(15)24-11-20(22)25-10-14-9-18(28-21-14)13-6-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZVXFQFKPRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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